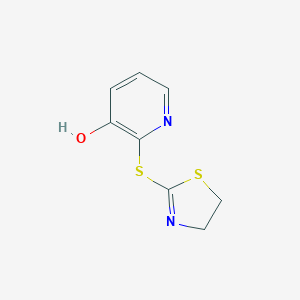
2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline, also known as HPTT, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a thiosemicarbazone derivative that has been found to exhibit antimicrobial, anticancer, and anti-inflammatory properties. In
Wirkmechanismus
The mechanism of action of 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline is not fully understood. However, it has been proposed that 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline exerts its antimicrobial activity by inhibiting bacterial DNA synthesis and disrupting the bacterial cell membrane. In cancer research, 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline has been found to induce apoptosis, or programmed cell death, in cancer cells. The anti-inflammatory activity of 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline is thought to be due to its ability to inhibit the production of inflammatory cytokines.
Biochemische Und Physiologische Effekte
2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline has been found to have both biochemical and physiological effects. In microbiology, 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline has been found to inhibit bacterial growth and induce bacterial cell death. In cancer research, 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline has been found to inhibit cancer cell growth and induce cancer cell death. In addition, 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline has also been found to have anti-inflammatory effects by reducing the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline in lab experiments is its broad-spectrum antimicrobial activity, making it a potential candidate for the development of new antibiotics. In addition, 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline has been found to exhibit anticancer activity against various cancer cell lines, making it a potential candidate for the development of new cancer therapies. However, one limitation of using 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline in lab experiments is its potential toxicity, which requires further investigation.
Zukünftige Richtungen
For research on 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline include exploring its potential applications in the development of new antibiotics and cancer therapies. In addition, further research is needed to fully understand the mechanism of action of 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline and its potential toxicity. Furthermore, the development of new synthesis methods for 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline may lead to the discovery of new derivatives with improved properties.
Synthesemethoden
The synthesis of 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline involves the reaction of 2-acetylpyridine thiosemicarbazone with sodium sulfide in the presence of acetic acid. The resulting product is then purified through recrystallization. This method has been found to yield a high purity and yield of 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline.
Wissenschaftliche Forschungsanwendungen
2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline has been the subject of scientific research due to its potential applications in various fields. In microbiology, 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline has been found to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In cancer research, 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline has been found to exhibit anticancer activity against various cancer cell lines, including breast cancer and lung cancer. In addition, 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline has also been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
CAS-Nummer |
153334-55-5 |
|---|---|
Produktname |
2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline |
Molekularformel |
C8H8N2OS2 |
Molekulargewicht |
212.3 g/mol |
IUPAC-Name |
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)pyridin-3-ol |
InChI |
InChI=1S/C8H8N2OS2/c11-6-2-1-3-9-7(6)13-8-10-4-5-12-8/h1-3,11H,4-5H2 |
InChI-Schlüssel |
ZFQZPHRTXILRDA-UHFFFAOYSA-N |
SMILES |
C1CSC(=N1)SC2=C(C=CC=N2)O |
Kanonische SMILES |
C1CSC(=N1)SC2=C(C=CC=N2)O |
Andere CAS-Nummern |
153334-55-5 |
Synonyme |
2-(3-hydroxy-2-pyridyl)-2-thiothiazoline 2-HPTT |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



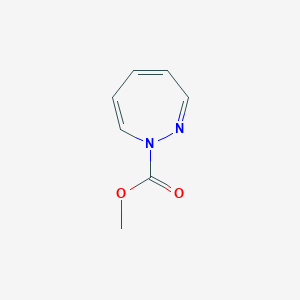
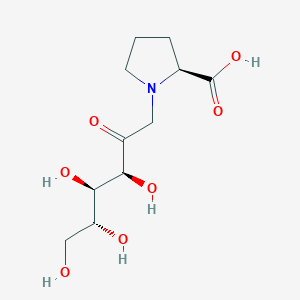
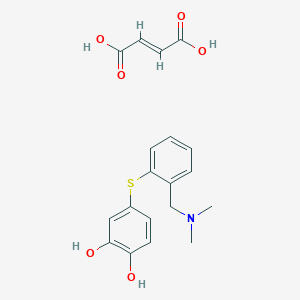
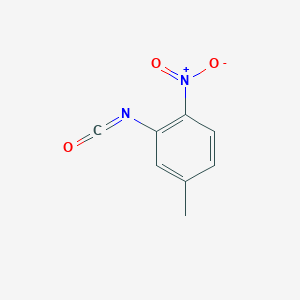
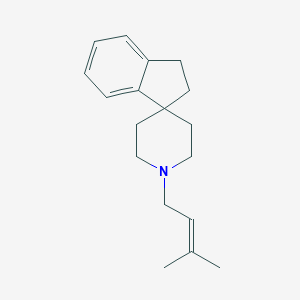

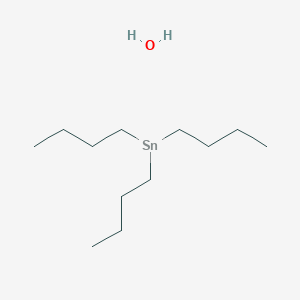
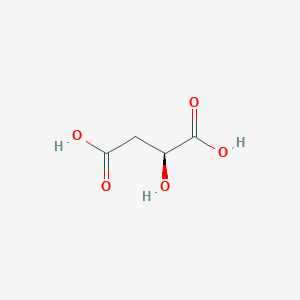
![2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid](/img/structure/B142053.png)
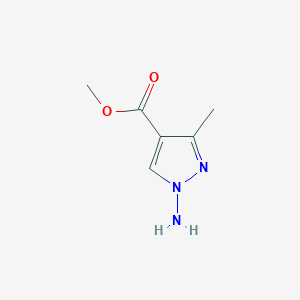
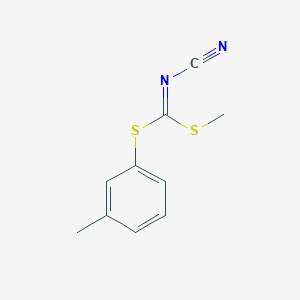
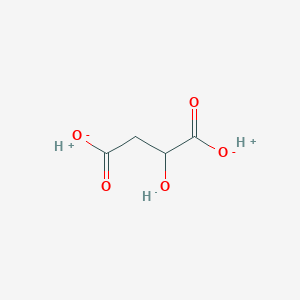
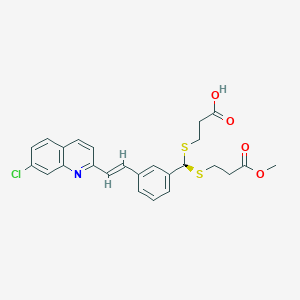
![Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane], (1-alpha-,2-ba-,4-ba-,6-alpha-,7-ba-,9-b](/img/structure/B142065.png)